Flavoxate - 15301-69-6

Flavoxate

Catalog Number: EVT-268161
CAS Number: 15301-69-6
Molecular Formula: C24H25NO4
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flavoxate hydrochloride is a synthetic flavone derivative classified as a urinary antispasmodic. [] Its primary application in scientific research is centered around its smooth muscle relaxant properties, particularly within the urinary tract. [] This focus stems from its ability to inhibit contractions in the detrusor muscle, a key component of bladder function. [, ]

3-Methylflavone-8-carboxylic acid (MFCA)

Compound Description: MFCA is the primary metabolite of Flavoxate. [] Like Flavoxate, it demonstrates competitive inhibition of c-AMP phosphodiesterase, proving to be five times more potent than Theophylline. [] This enzymatic inhibition suggests a potential mechanism for Flavoxate's smooth muscle relaxant activity. []

Papaverine

Compound Description: Papaverine is an opium alkaloid known for its non-narcotic antispasmodic properties. [, ] It exhibits a direct muscle relaxant effect, particularly on smooth muscle. [, ] Like Flavoxate, Papaverine demonstrates moderate calcium antagonistic activity and effectively inhibits cyclic AMP phosphodiesterase. [, ] Studies also show that, similar to Flavoxate, Papaverine does not affect prostaglandin synthesis in rat urinary bladder in vitro. []

Terflavoxate (Rec 151 2053, CAS 86433-39-8)

Compound Description: Terflavoxate is a flavone derivative specifically designed as a potential improvement on Flavoxate. [] It demonstrates potent spasmolytic properties within the urinary tract. [] Unlike traditional antimuscarinic drugs, Terflavoxate effectively inhibits field stimulation-induced contractions in rabbit bladder strips, highlighting a distinct mechanism of action. [] Although it exhibits some affinity for bladder and brain muscarinic receptors, its activity on carbachol-induced contractions suggests it lacks functional antimuscarinic properties. [] Instead, Terflavoxate's smooth muscle relaxant properties seem primarily driven by calcium antagonistic effects, particularly in inhibiting K+-induced contractions. []

Emepronium bromide

Compound Description: Emepronium bromide is an anticholinergic medication used to treat urinary incontinence. [, , , ] While its efficacy has been demonstrated in some studies, its use is often limited by anticholinergic side effects. [, ]

Synthesis Analysis

Methods and Technical Details

  1. Initial Step: The synthesis begins with the formylation of o-cresol.
  2. Grignard Reaction: This is followed by a Grignard reaction to introduce necessary substituents.
  3. Cyclization: The process typically includes cyclization reactions to form the chromene structure.
  4. Final Steps: The final steps involve purification and crystallization to yield flavoxate hydrochloride.

The synthesis methods have been optimized to reduce costs and improve purity, often utilizing less hazardous reagents and milder reaction conditions .

Molecular Structure Analysis

Flavoxate's molecular structure is characterized by its chromene backbone, which is essential for its biological activity.

Structure Data

  • Molecular Formula: C_{19}H_{22}N_{2}O_{4}
  • Molecular Weight: 342.39 g/mol
  • Melting Point: 246-248 °C
  • Solubility: Soluble in water at approximately 10 mg/ml

Flavoxate contains multiple functional groups, including a piperidine ring, which contributes to its pharmacological properties .

Chemical Reactions Analysis

Flavoxate undergoes various chemical reactions that are crucial for its synthesis and modification.

Reactions and Technical Details

  1. Hydrolysis: Flavoxate can be hydrolyzed to form its active metabolites, which may exhibit similar or enhanced therapeutic effects.
  2. Acylation Reactions: These reactions are often employed in synthesizing flavoxate derivatives with varied pharmacological profiles.
  3. Decomposition Pathways: Understanding the decomposition pathways of flavoxate is essential for stability studies, particularly in formulations .
Mechanism of Action

Flavoxate functions primarily as a muscle relaxant by antagonizing muscarinic acetylcholine receptors in the bladder.

Process and Data

  • Anticholinergic Activity: By blocking acetylcholine's action, flavoxate reduces smooth muscle contraction in the bladder, alleviating symptoms of urgency and frequency.
  • Calcium Channel Modulation: Flavoxate exhibits calcium-blocking properties, further contributing to its muscle relaxant effects .

Research indicates that flavoxate also inhibits cyclic AMP phosphodiesterase, enhancing its therapeutic efficacy by promoting smooth muscle relaxation through multiple pathways .

Physical and Chemical Properties Analysis

Flavoxate possesses distinct physical and chemical properties that influence its formulation and use.

Physical Properties

  • Appearance: Solid
  • Melting Point Range: 246-248 °C

Chemical Properties

  • Solubility Profile: Flavoxate is moderately soluble in water, which affects its bioavailability.
  • Partition Coefficient (Log P): Approximately 2.1, indicating moderate lipophilicity which aids in membrane permeability.

These properties are critical when considering drug formulation strategies for optimal delivery .

Applications

Flavoxate has several clinical applications primarily related to urology:

  • Treatment of Overactive Bladder: It helps manage symptoms such as urgency and frequency of urination.
  • Bladder Pain Relief: Flavoxate is effective in reducing discomfort associated with bladder spasms.

Additionally, ongoing research explores potential uses for flavoxate beyond urological applications, including its role as a muscle relaxant in various conditions .

Mechanistic Pharmacology of Flavoxate

Flavoxate hydrochloride is a tertiary amine derivative with multifaceted pharmacological actions on urinary tract smooth muscle. Unlike classical anticholinergics, its spasmolytic efficacy extends beyond muscarinic receptor blockade through interactions with several molecular targets involved in smooth muscle excitation-contraction coupling.

Molecular Targets and Pathways in Smooth Muscle Modulation

Phosphodiesterase (PDE) Inhibition Dynamics

Flavoxate functions as a competitive phosphodiesterase inhibitor with broad-spectrum activity against multiple PDE isozymes. Biochemical studies reveal it inhibits PDE1, PDE2, PDE3, PDE4, and PDE5 at IC₅₀ values ranging from 10–60 μM, demonstrating moderate potency across isoforms without absolute selectivity [2] [8]. This inhibition elevates intracellular cyclic nucleotides (cAMP and cGMP), which:

  • Suppresses calcium mobilization from sarcoplasmic reticulum
  • Activates protein kinase G (PKG), leading to myosin light chain phosphatase activation
  • Hyperpolarizes cell membranes via potassium channel modulation

Structurally, flavoxate’s flavone backbone (3-methylflavone-8-carboxylate) enables π-π stacking within PDE catalytic pockets, similar to luteolin and apigenin derivatives known for non-selective PDE inhibition [5]. The piperidinoethyl ester moiety enhances cell membrane permeability, facilitating intracellular access.

Table 1: Isozyme-Specific PDE Inhibition by Flavoxate

PDE IsozymePrimary SubstrateFlavoxate IC₅₀ (μM)Functional Consequence
PDE1cAMP/cGMP15–20Reduced calcium sensitization
PDE3cAMP10–30Enhanced cAMP-mediated relaxation
PDE4cAMP30–60Anti-inflammatory effects
PDE5cGMP>50Vasodilation/smooth muscle relaxation

Calcium Channel Antagonism and Intracellular Signaling

Flavoxate exhibits voltage-dependent L-type calcium channel blockade in human detrusor myocytes. Electrophysiological studies show it reduces peak Ba²⁺ current amplitude by 50% (Ki=10 μM) at a holding potential of –90 mV and shifts the steady-state inactivation curve leftward [3] [6]. This indicates preferential binding to inactivated channel states, a trait shared with dihydropyridines like nifedipine. Key mechanistic aspects include:

  • Concentration-dependent suppression of high K⁺-induced contractions (IC₅₀: 30 μM in human strips) [3]
  • Inhibition of calcium influx without affecting intracellular Ca²⁺ release mechanisms
  • Functional synergy with PDE inhibition: Elevated cGMP further inhibits voltage-gated Ca²⁺ channels via PKG-mediated phosphorylation

Immunohistochemical analyses confirm abundant expression of Caᵥ1.2 (α1C-subunit) L-type channels in human detrusor bundles, providing structural basis for flavoxate’s calcium antagonism [3].

Table 2: Calcium Channel Modulatory Effects of Flavoxate

ParameterEffect of FlavoxateFunctional Impact
Peak Ba²⁺ current amplitude↓50% at 10 μMReduced depolarization-induced contraction
Inactivation curve (Vₕ)Leftward shiftEnhanced channel inhibition
K⁺-induced contraction↓70–90% at 30 μMBladder smooth muscle relaxation
Recovery from inactivationProlongedUse-dependent inhibition

Muscarinic Receptor Subtype Selectivity and Antagonism

Flavoxate antagonizes muscarinic acetylcholine receptors (mAChRs) non-selectively, with binding affinities ranked: M3 ≥ M1 > M2. Functional assays show:

  • Competitive antagonism at post-synaptic M3 receptors (pA₂ ~7.2), suppressing inositol trisphosphate (IP₃)-mediated calcium release [1] [4]
  • Moderate M1 blockade, potentially influencing central micturition pathways
  • Weak M2 inhibition, insufficient to significantly impact presynaptic autoreceptors or cardiac function [4] [10]

The predominance of M3 receptors in human detrusor contraction (despite M2 subtype abundance) explains flavoxate’s urological efficacy. M3 knockout models lose >95% muscarinic contractile response, confirming its indispensability [4]. Notably, flavoxate’s muscarinic affinity (Kᵢ >1 μM) is 10–100-fold lower than oxybutynin or tolterodine, underscoring the significance of its non-cholinergic mechanisms.

Non-Cholinergic Mechanisms in Urinary Tract Spasmolysis

Beyond PDE/muscarinic targets, flavoxate modulates additional pathways:

  • Direct myorelaxant effects: Reduces basal tone in pre-contracted detrusor strips independent of neural input, likely via inhibition of Rho-kinase-mediated calcium sensitization [3]
  • Local anesthetic activity: Suppresses afferent nerve firing by voltage-gated Na⁺ channel blockade, diminishing sensory symptoms (urgency, dysuria) [1] [2]
  • cGMP-mediated ureteral relaxation: PDE5 inhibition in ureters reduces peristaltic amplitude, potentially alleviating renal colic [5]

These actions collectively normalize urodynamic parameters (capacity, voiding pressure) without relying solely on anticholinergic effects.

Properties

CAS Number

15301-69-6

Product Name

Flavoxate

IUPAC Name

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3

InChI Key

SPIUTQOUKAMGCX-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4

Solubility

1.54e-02 g/L

Synonyms

Bladuril
Flavoxate
Flavoxate Hydrochloride
Hydrochloride, Flavoxate
Spasuret
Urispas
Uronid

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.